Biotin-peg-OH

Description

BenchChem offers high-quality Biotin-peg-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-peg-OH including the price, delivery time, and more detailed information at info@benchchem.com.

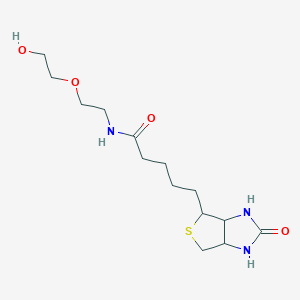

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4S/c18-6-8-21-7-5-15-12(19)4-2-1-3-11-13-10(9-22-11)16-14(20)17-13/h10-11,13,18H,1-9H2,(H,15,19)(H2,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHYGWKFNDLVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCO)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

219484-77-2 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]-ω-hydroxy- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219484-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201102584 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]-ω-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201102584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219484-77-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]-ω-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201102584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Biotin-PEG-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of Biotin-PEG-OH, a heterobifunctional linker crucial in biomedical research and drug development. This document outlines the chemical synthesis pathway, purification methodologies, and analytical characterization of the final product, presenting quantitative data in structured tables and detailed experimental protocols.

Introduction

Biotin-PEG-OH is a molecule that features a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary hydroxyl group.[1] The biotin component facilitates strong and specific binding to avidin (B1170675) and streptavidin, a principle widely utilized for detection, purification, and targeting applications.[1][2] The hydrophilic PEG linker enhances aqueous solubility, minimizes steric hindrance, and reduces non-specific binding.[1] The terminal hydroxyl group offers a versatile point for further chemical modifications, such as the attachment of drugs, probes, or other biomolecules.[1]

Synthesis Pathway

The synthesis of Biotin-PEG-OH is generally achieved through a two-step process. The first step involves the coupling of an activated biotin derivative, typically Biotin-NHS ester, with an amino-PEG-tert-butyl ether. The second step is the deprotection of the tert-butyl ether group under acidic conditions to yield the final Biotin-PEG-OH product.[1]

Caption: Synthetic workflow for Biotin-PEG-OH.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials and the expected final product.

Table 1: Starting Material Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Biotin-NHS ester | C₁₄H₁₉N₃O₅S | 341.38 |

| Amino-PEG-tert-butyl ether | Varies with PEG length | Varies |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 |

Table 2: Final Product Specifications

| Property | Value |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥95% (by HPLC or NMR) |

| Solubility | Soluble in water, DMSO, DMF |

Experimental Protocols

Step 1: Synthesis of Biotin-PEG-OtBu

This procedure involves the reaction of Biotin-NHS ester with Amino-PEG-tert-butyl ether in the presence of a base.

Materials:

-

Biotin-NHS ester

-

Amino-PEG-tert-butyl ether (H2N-PEG-OtBu)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Biotin-NHS ester and Amino-PEG-tert-butyl ether in anhydrous dichloromethane.

-

Add triethylamine to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, pour the reaction mixture into saturated brine and extract the product with dichloromethane (3 x volumes).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Biotin-PEG-OtBu.[1]

Step 2: Deprotection of Biotin-PEG-OtBu to Yield Biotin-PEG-OH

This step involves the acidic cleavage of the tert-butyl ether protecting group.[1]

Materials:

-

Crude Biotin-PEG-OtBu from Step 1

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the crude Biotin-PEG-OtBu in dichloromethane.[1]

-

Add trifluoroacetic acid (e.g., 20% v/v in DCM) to the solution.[1]

-

Stir the reaction mixture at room temperature for 2-4 hours.[1]

-

Monitor the deprotection by TLC until the starting material is consumed.[1]

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.[1]

-

Extract the aqueous layer with dichloromethane (3 x volumes).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Biotin-PEG-OH.[1]

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials, by-products, and residual reagents.[1] Silica gel column chromatography is a commonly employed and effective method for this purpose.[1] Other potential purification methods for PEGylated compounds include High-Performance Liquid Chromatography (HPLC), dialysis, and ion-exchange chromatography.[3][]

Silica Gel Column Chromatography

Materials:

-

Silica gel

-

Dichloromethane (DCM)

-

Methanol (B129727) (MeOH)

Procedure:

-

Prepare a silica gel column in a non-polar eluent (e.g., 100% dichloromethane).[1]

-

Dissolve the crude Biotin-PEG-OH in a minimal amount of the mobile phase.[1]

-

Load the sample onto the column.[1]

-

Elute the column with a gradually increasing gradient of the polar solvent (methanol). A gradient of 0% to 10% methanol in dichloromethane is a good starting point and should be optimized based on TLC analysis.[1]

-

Collect fractions and monitor them by TLC.[1]

-

Combine the fractions containing the pure product.[1]

-

Remove the solvent under reduced pressure to obtain the purified Biotin-PEG-OH as a white to off-white solid.[1]

Characterization

The identity and purity of the synthesized Biotin-PEG-OH should be confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[5]

References

The Core Mechanism of Biotin-PEG-OH in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action and application of Biotin-PEG-OH in the field of bioconjugation. Biotin-PEG-OH is a heterobifunctional linker that leverages the extraordinary affinity of biotin (B1667282) for avidin (B1170675) and streptavidin, combined with the advantageous physicochemical properties of Polyethylene Glycol (PEG), to facilitate the labeling, detection, purification, and targeting of biomolecules. The terminal hydroxyl group (-OH) offers a versatile handle for covalent attachment to a wide array of substrates, following an activation step.

Core Concepts: A Trifunctional System

The utility of Biotin-PEG-OH in bioconjugation stems from the distinct roles of its three core components: the biotin moiety, the PEG spacer, and the terminal hydroxyl group.

-

Biotin Moiety : A small, naturally occurring vitamin (Vitamin B7) that forms one of the strongest known non-covalent biological interactions with the proteins avidin and streptavidin.[1] This interaction is characterized by an extremely low dissociation constant (Kd), making it practically irreversible under most experimental conditions. This robust binding is the cornerstone of numerous detection and purification systems.[1][2]

-

Polyethylene Glycol (PEG) Spacer : The PEG chain is a hydrophilic, flexible, and biocompatible polymer.[3][4] Its inclusion in the linker serves several critical functions:

-

Enhanced Solubility : PEG increases the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic proteins or peptides, preventing their aggregation in aqueous solutions.[3]

-

Reduced Steric Hindrance : The flexible PEG chain acts as a spacer arm, physically separating the biotin from the conjugated biomolecule. This minimizes spatial interference, allowing the bulky avidin or streptavidin tetramer to bind to the biotin moiety more efficiently.[1][3]

-

Improved Biocompatibility : PEG is known for its low immunogenicity and toxicity, making Biotin-PEG conjugates suitable for in vivo applications by reducing the potential for an adverse immune response.[3][5]

-

Enhanced Pharmacokinetics : In therapeutic applications, PEGylation can increase the hydrodynamic radius of a drug conjugate, prolonging its circulation half-life by reducing renal clearance and protecting it from enzymatic degradation.[3][4]

-

-

Terminal Hydroxyl Group (-OH) : The hydroxyl group is a versatile functional group that, while not inherently reactive towards common functionalities on biomolecules like amines or thiols, can be chemically activated to form a reactive site for covalent bond formation. This two-step approach provides control over the conjugation process.

Mechanism of Action: A Two-Stage Process

The application of Biotin-PEG-OH in bioconjugation follows a sequential, two-stage mechanism:

Stage 1: Covalent Conjugation via Hydroxyl Activation. The terminal hydroxyl group of Biotin-PEG-OH is first activated to create a more reactive functional group. This is a crucial step to enable the covalent attachment to the target biomolecule.

Stage 2: Non-Covalent, High-Affinity Binding. Once covalently attached to the target molecule, the biotin moiety is available to bind with high specificity and affinity to avidin or streptavidin. This second stage is utilized for subsequent detection, purification, or targeting.

Quantitative Data Summary

The efficiency of bioconjugation and subsequent applications are influenced by factors such as the length of the PEG spacer and the molar ratios of reactants.

Table 1: Effect of PEG Spacer Length on Biotin-Avidin Binding Affinity

| Biotinylated Ligand | Avidin/Streptavidin | PEG Spacer Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (Biotin:Avidin) |

| Biotin | Avidin | 0 | ~10-15[3][6] | 4:1[3] |

| Biotin-PEG | Avidin | 588 | ~10-8[3] | 4:1[3] |

| Biotin-PEG | Avidin | 3400 | ~10-8[3] | 4:1[3] |

| Biotin-PEG | Avidin | 5000 | ~10-8[3] | 1:1[3] |

Note: While longer PEG chains can decrease the intrinsic binding affinity (higher Kd), they often improve the overall efficiency of interaction in complex systems by overcoming steric hindrance.[1][3]

Table 2: Recommended Molar Ratios for Activation and Conjugation Reactions

| Reaction Stage | Reactant 1 | Reactant 2 | Reactant 3 | Typical Molar Ratio (1:2:3) |

| Activation | ||||

| Tosylation | PEG-OH | TsCl | Base (e.g., Pyridine) | 1 : 1.5 : 2[7] |

| Conjugation | ||||

| Amine Coupling | Protein (-NH2) | Activated Biotin-PEG | - | 1 : 8-20[7] |

These ratios are starting points and should be optimized for each specific application.[7][8]

Experimental Protocols

Protocol 1: Activation of Biotin-PEG-OH via Tosylation

This protocol converts the terminal hydroxyl group into a tosylate (-OTs), an excellent leaving group for subsequent reaction with nucleophiles like primary amines.[7]

Materials:

-

Biotin-PEG-OH

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (B128534) (TEA) or Pyridine (B92270)

-

p-Toluenesulfonyl chloride (TsCl)

-

Round bottom flask, magnetic stirrer, ice bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Drying: Thoroughly dry the Biotin-PEG-OH under vacuum to remove any residual water.[7]

-

Dissolution: Dissolve the dried Biotin-PEG-OH (1 equivalent) in anhydrous DCM or THF in a round bottom flask under an inert atmosphere.[7]

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Base Addition: Add triethylamine or pyridine (2 molar equivalents) to the stirred solution.[7]

-

TsCl Addition: Slowly add p-toluenesulfonyl chloride (1.5 molar equivalents) to the reaction mixture.[7]

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until completion.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The tosylated product should have a higher Rf value than the starting alcohol.

-

Work-up: Once the reaction is complete, the mixture can be washed with water to remove the triethylammonium (B8662869) chloride salt. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the Biotin-PEG-OTs.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Conjugation of Activated Biotin-PEG to a Protein

This protocol describes the general procedure for labeling a protein with an activated Biotin-PEG derivative, such as Biotin-PEG-OTs or a commercially available Biotin-PEG-NHS ester.

Materials:

-

Activated Biotin-PEG reagent (e.g., Biotin-PEG-OTs or Biotin-PEG-NHS)

-

Protein of interest

-

Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate-Buffered Saline, PBS)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Method for buffer exchange (e.g., desalting column or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable buffer first.[4]

-

Reagent Preparation: Immediately before use, dissolve the activated Biotin-PEG reagent in a water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM.[5]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the activated Biotin-PEG solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted reagent. Incubate for an additional 15-30 minutes.

-

Purification: Remove the excess, unreacted biotin reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[5]

Protocol 3: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.[7][9]

Materials:

-

Biotinylated protein sample (purified from excess free biotin)

-

HABA/Avidin solution

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

-

Cuvettes or 96-well microplate

Procedure:

-

Sample Preparation: Ensure your biotinylated protein sample is free of any unconjugated biotin by performing dialysis or using a desalting column. This is critical for accurate results.[9]

-

Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer, such as PBS, at pH 7.0. Commercial kits are available with pre-made solutions.[9]

-

Measure Initial Absorbance: In a cuvette, add 900 µL of the HABA/Avidin solution and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[2][9]

-

Add Biotinylated Sample: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (approx. 15 seconds).[9]

-

Measure Final Absorbance: Measure the absorbance at 500 nm again (A₅₀₀ HABA/Avidin/Biotin Sample).[2][9]

-

Calculation:

-

Calculate the change in absorbance: ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample.

-

Use the Beer-Lambert law (A = εbc) to determine the concentration of biotin. The molar extinction coefficient (ε) for the HABA/Avidin complex at 500 nm is 34,000 M⁻¹cm⁻¹.[9][10]

-

Moles of Biotin = (ΔA₅₀₀ × V_total) / (ε × path_length)

-

Calculate the moles of protein used based on its concentration and molecular weight.

-

Determine the molar ratio: Moles of Biotin / Moles of Protein.

-

Mandatory Visualizations

Experimental Workflow: Cell Surface Protein Labeling and Affinity Purification

Biotin-PEG-OH derivatives are invaluable for labeling cell surface proteins, as membrane-impermeable activated versions (e.g., Sulfo-NHS esters) will only react with extracellular domains. The biotin tag then allows for the specific isolation of these proteins.[11]

Signaling Pathway Application: Kinase Activity Profiling

Biotin-PEG linkers can be conjugated to ATP analogs or kinase inhibitors to create affinity probes for studying kinase signaling pathways. These probes can bind to the active site of kinases, allowing for their identification, enrichment, and the characterization of inhibitor selectivity.[11][12]

References

- 1. neb.com [neb.com]

- 2. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]

- 3. benchchem.com [benchchem.com]

- 4. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. updates.reinste.com [updates.reinste.com]

- 6. howarthgroup.org [howarthgroup.org]

- 7. nicoyalife.com [nicoyalife.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Biotinylated phosphoproteins from kinase-catalyzed biotinylation are stable to phosphatases: Implications for phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solubility of Biotin-PEG-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

A deep dive into the solubility characteristics of Biotin-PEG-OH, a critical heterobifunctional linker in drug development and various life sciences research, is presented in this technical guide. Aimed at researchers, scientists, and drug development professionals, this document furnishes a detailed overview of Biotin-PEG-OH's solubility in aqueous and organic solvents, alongside a robust experimental protocol for its determination.

Biotin-PEG-OH combines the high-affinity binding of biotin (B1667282) for streptavidin and avidin (B1170675) with the hydrophilic and biocompatible properties of a polyethylene (B3416737) glycol (PEG) spacer, terminating in a hydroxyl group for further conjugation. The length of the PEG chain is a crucial determinant of the molecule's overall solubility, a factor that is explored herein.

Understanding the Solubility Profile

The solubility of Biotin-PEG-OH is dictated by the interplay between the hydrophobic biotin moiety and the hydrophilic PEG chain. The PEG spacer significantly enhances the aqueous solubility of the otherwise sparingly soluble biotin. Generally, as the length of the PEG chain increases, the aqueous solubility of the Biotin-PEG-OH conjugate is also enhanced.

In Aqueous Solutions:

Biotin-PEG-OH exhibits good solubility in water and various aqueous buffers. This is a key advantage for its use in biological applications, as it allows for direct dissolution in relevant physiological media.

In Organic Solvents:

A broad range of solubility is observed in common organic solvents. Biotin-PEG-OH is readily soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It also shows good solubility in chlorinated solvents like chloroform (B151607) and methylene (B1212753) chloride. Its solubility is more limited in alcohols, such as methanol (B129727) and ethanol, and it is generally considered to be poorly soluble in non-polar solvents like toluene (B28343) and insoluble in ether.[1][2][3]

Quantitative Solubility Data

Precise quantitative solubility can vary depending on the specific molecular weight of the PEG chain, temperature, and the purity of the compound. The following tables summarize the available qualitative and quantitative solubility data for Biotin-PEG-OH and related compounds.

Table 1: Quantitative Solubility of Biotin-PEG-OH

| Solvent | Molecular Weight (Daltons) | Solubility (mg/mL) | Reference |

| Water | 1k, 2k, 3.4k, 5k, 10k, 20k | 10 (clear solution) | [4] |

| Chloroform | 1k, 2k, 3.4k, 5k, 10k, 20k | 10 (clear solution) | [4] |

| Dimethyl Sulfoxide (DMSO) | 1k, 2k, 3.4k, 5k, 10k, 20k | 10 (clear solution) | [4] |

Table 2: Qualitative Solubility of Biotin-PEG-OH

| Solvent | Solubility | Reference(s) |

| Water & Aqueous Buffer | Soluble | [1][2][3] |

| Chloroform | Soluble | [1][2][3] |

| Methylene Chloride | Soluble | [1][3] |

| Dimethylformamide (DMF) | Soluble | [1][3][] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][3][] |

| Alcohols (Methanol, Ethanol) | Less Soluble | [1][3] |

| Toluene | Less Soluble | [1][3] |

| Ether | Not Soluble | [1][3] |

Table 3: Solubility of Analogous Biotin-PEG Compounds

| Compound | Solvent | Solubility (mg/mL) | Reference |

| Biotin-PEG5-azide | DMSO | 100 | [6] |

| Biotin-PEG5-azide | Water | 10 | [6] |

Experimental Protocol: Determination of Equilibrium Solubility

For applications requiring precise concentrations, the following shake-flask method provides a reliable approach to determine the equilibrium solubility of Biotin-PEG-OH in a specific solvent system.

Materials:

-

Biotin-PEG-OH

-

Solvent of interest (e.g., Water, DMSO, Ethanol)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Biotin-PEG-OH to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25°C) using an orbital shaker for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of standard solutions of Biotin-PEG-OH of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered supernatant using a validated HPLC or UV-Vis spectrophotometry method.

-

Generate a standard curve by plotting the analytical response (e.g., peak area or absorbance) against the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Use the standard curve to determine the concentration of Biotin-PEG-OH in the filtered supernatant. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Visualizing Solubility Concepts

The following diagrams illustrate the factors influencing the solubility of Biotin-PEG-OH and a typical experimental workflow for its determination.

References

determining the molecular weight of Biotin-PEG-OH derivatives.

An In-depth Technical Guide to Determining the Molecular Weight of Biotin-PEG-OH Derivatives

Introduction

Biotin-PEG-OH is a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. It incorporates a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a terminal hydroxyl group for further chemical modification, and a polyethylene (B3416737) glycol (PEG) spacer.[1][2] This PEG linker enhances the molecule's aqueous solubility and provides a flexible spacer arm to minimize steric hindrance in biological assays.[3] Accurate determination of the molecular weight (MW) and molecular weight distribution (polydispersity) of these derivatives is critical for ensuring the quality, efficacy, and reproducibility of their applications in areas such as drug delivery, diagnostics, and bioconjugation.[4]

This guide provides a detailed overview of the core analytical techniques used to characterize Biotin-PEG-OH derivatives, complete with experimental protocols and data presentation standards. The primary methods for this characterization are mass spectrometry (MS) and size-exclusion chromatography (SEC).[5][6][7]

Core Analytical Techniques

The two predominant methods for determining the molecular weight of PEGylated compounds are Mass Spectrometry and Size Exclusion Chromatography. Each offers distinct advantages for characterizing these polymers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides an absolute measurement of the molecular weight of individual polymer chains, allowing for the precise determination of the polymer repeat unit and the confirmation of end-group functionalization.[4] For Biotin-PEG-OH derivatives, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are the most common MS techniques employed.[8]

-

MALDI-TOF MS: This technique is particularly well-suited for analyzing polymers like PEG.[4] The sample is co-crystallized with a matrix material, which absorbs energy from a laser, leading to the desorption and ionization of the analyte molecules, predominantly as singly charged ions.[9] The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass, allowing for the determination of the molecular weight distribution of the polymer.[9]

-

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is often coupled with liquid chromatography (LC) for LC-MS analysis.[10][11] It is highly effective for analyzing biotinylated compounds.[12][13] A dilute solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.[11]

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume (size) in solution.[14] The system uses a column packed with porous gel; larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.[14] This technique is essential for determining the molecular weight distribution and detecting any aggregation or fragmentation of the Biotin-PEG-OH derivative.[15]

SEC is often coupled with various detectors to obtain comprehensive information:

-

Differential Refractive Index (dRI) Detector: A universal detector that measures the difference in the refractive index between the eluting sample and the mobile phase. The dRI detector provides the most universal response for PEGs, regardless of their molecular weight or geometry.[16]

-

Multi-Angle Light Scattering (MALS) Detector: MALS provides an absolute measurement of the molar mass without the need for column calibration with standards of a similar structure.[16][17]

Data Presentation

Quantitative data for commonly available Biotin-PEG-OH derivatives are summarized below. The molecular weight of the PEG portion is typically provided as an average value.

| Product Name | Average Molecular Weight (Daltons) | Catalog Number (Example) |

| Biotin-PEG-OH, MW 1k | ~1,000 | BPG-1310-1 |

| Biotin-PEG-OH, MW 2k | ~2,000 | BPG-1310-2 |

| Biotin-PEG-OH, MW 3.4k | ~3,400 | BPG-1310-3 |

| Biotin-PEG-OH, MW 5k | ~5,000 | BPG-1310-4 |

| Biotin-PEG-OH, MW 10k | ~10,000 | BPG-1310-5 |

| Data sourced from commercially available product listings.[] |

Visualization of Workflows and Relationships

Mass Spectrometry Workflow

Caption: Experimental workflow for MALDI-TOF MS analysis of Biotin-PEG-OH.

Size-Exclusion Chromatography Workflow

Caption: Experimental workflow for HPLC-SEC analysis of Biotin-PEG-OH.

Logical Relationship in Bioconjugation

Caption: Logical relationship of Biotin-PEG-OH as a functional linker.

Experimental Protocols

Protocol 1: Molecular Weight Determination by MALDI-TOF MS

This protocol provides a general method for analyzing Biotin-PEG-OH derivatives using MALDI-TOF MS.[4]

-

Preparation of Solutions:

-

Matrix Solution: Prepare a solution of α-cyano-4-hydroxycinnamic acid (CHCA) at 10-15 mg/mL in a 1:1 (v/v) mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).[4]

-

Cationizing Agent: Prepare a solution of sodium trifluoroacetate (B77799) (NaTFA) at 5-6 mg/mL in ethanol.[4] This agent promotes the formation of sodiated ions [M+Na]⁺, which are often more stable and easier to detect for PEG compounds.[19]

-

Analyte Solution: Dissolve the Biotin-PEG-OH sample in water or a suitable organic solvent to a final concentration of approximately 1-2 mg/mL.[4]

-

-

Sample Spotting:

-

On a clean MALDI target plate, mix the analyte solution, matrix solution, and cationizing agent in a ratio of approximately 1:5:1 (v/v/v).[4]

-

Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the target plate.

-

Allow the spot to air dry completely at room temperature. This process, known as the dried-droplet method, allows the analyte to co-crystallize with the matrix.[9]

-

-

Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum in positive ion mode. The instrument parameters (laser intensity, accelerating voltage) should be optimized to achieve good signal-to-noise ratio and resolution.

-

Calibrate the instrument using a known PEG standard with a molecular weight range that brackets the expected MW of the sample.

-

-

Data Analysis:

-

The resulting spectrum will show a distribution of peaks, with each peak separated by approximately 44 Da, corresponding to the mass of one ethylene (B1197577) glycol monomer unit (C₂H₄O).[4]

-

Use the instrument's software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For high-quality Biotin-PEG-OH, the PDI is typically very low (1.02-1.05).[5][6]

-

Protocol 2: Molecular Weight Determination by HPLC-SEC

This protocol outlines a method for determining the apparent molecular weight of Biotin-PEG-OH using HPLC with a size-exclusion column and a refractive index detector.[14][20]

-

System Preparation:

-

Mobile Phase: Prepare an isocratic mobile phase, such as a 100 mM sodium phosphate buffer containing 300 mM arginine at pH 6.2.[15] Alternatively, a mixture of water and acetonitrile (e.g., 65:35 v/v) can be used.[14] Filter and degas the mobile phase before use.

-

Column: Use a size-exclusion column suitable for the expected molecular weight range of the PEG derivative (e.g., Tosoh TSKgel or Waters Ultrahydrogel series).[14][15]

-

System Equilibration: Equilibrate the HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the dRI detector.[15]

-

-

Calibration:

-

Prepare a series of at least 5-6 narrow-PDI PEG standards of known molecular weights that cover the expected range of the Biotin-PEG-OH sample.[14]

-

Inject each standard individually and record its retention time (RT).

-

Generate a calibration curve by plotting the logarithm of the molecular weight (log MW) versus the retention time for the standards. The plot should yield a linear relationship.[14][20]

-

-

Sample Analysis:

-

Sample Preparation: Dissolve the Biotin-PEG-OH sample in the mobile phase to a known concentration (e.g., 5 mg/mL).[15] Filter the sample through a 0.22 µm syringe filter.

-

Injection: Inject a defined volume (e.g., 10-20 µL) of the prepared sample into the HPLC system.[15]

-

Data Acquisition: Record the chromatogram, noting the retention time of the main peak corresponding to the Biotin-PEG-OH derivative.

-

-

Data Analysis:

-

Determine the retention time of the Biotin-PEG-OH peak from the chromatogram.

-

Use the linear regression equation from the calibration curve to calculate the apparent molecular weight of the sample based on its retention time.[14]

-

References

- 1. BIO-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 2. nanocs.net [nanocs.net]

- 3. benchchem.com [benchchem.com]

- 4. bath.ac.uk [bath.ac.uk]

- 5. creativepegworks.com [creativepegworks.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. aims.chem.utoronto.ca [aims.chem.utoronto.ca]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Gas-phase fragmentation study of biotin reagents using electrospray ionization tandem mass spectrometry on a quadrupole orthogonal time-of-flight hybrid instrument - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 19. Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Strategic Role of the PEG Spacer in Biotin-PEG-OH Functionality: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biotin (B1667282) to molecules of interest, a process known as biotinylation, is a cornerstone of modern biotechnology and drug development. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin is harnessed in a vast array of applications, from immunoassays and affinity purification to targeted drug delivery and cellular imaging.[1][2] The introduction of a Polyethylene (B3416737) Glycol (PEG) spacer between the biotin moiety and the functional hydroxyl group (in Biotin-PEG-OH) is a critical design element that significantly enhances the performance and versatility of these conjugates.[1] This technical guide provides a comprehensive exploration of the multifaceted role of the PEG spacer in Biotin-PEG-OH, detailing its impact on solubility, steric hindrance, and binding kinetics, supported by quantitative data and detailed experimental protocols.

Core Concepts: The Advantages Conferred by the PEG Spacer

The incorporation of a PEG spacer into a biotin linker confers several key advantages that address common challenges in bioconjugation and drug development. These benefits are rooted in the inherent physicochemical properties of the polyethylene glycol chain: its hydrophilicity, flexibility, and defined length.[3]

1. Enhanced Solubility and Reduced Aggregation:

A significant hurdle in the development of bioconjugates, such as antibody-drug conjugates (ADCs), is the often-hydrophobic nature of the payload molecules. The hydrophilic PEG spacer imparts increased water solubility to the entire conjugate, mitigating the risk of aggregation and improving its formulation characteristics.[1][4] This enhanced solubility is crucial for maintaining the stability and biological activity of the conjugate in aqueous environments.[3] Longer PEG chains generally correlate with greater hydrophilicity, which can lead to reduced aggregation of labeled proteins and improved performance in aqueous solutions.[5]

2. Mitigation of Steric Hindrance:

The biotin-binding sites of avidin and streptavidin are located deep within the protein structure, approximately 9 Å below the surface.[6] A spacer arm is therefore essential to overcome the steric hindrance that can prevent the biotin moiety from effectively reaching and binding to these sites, especially when biotin is attached to a large biomolecule.[1][3][7] The flexible and extended nature of the PEG spacer provides the necessary distance between the biotin and the conjugated molecule, facilitating a more efficient and stable interaction with avidin or streptavidin.[3][8] Longer PEG spacers provide greater physical separation, which is particularly beneficial when biotinylating bulky proteins or antibodies.[1]

3. Improved Pharmacokinetics:

In therapeutic applications, the PEG spacer can significantly improve the pharmacokinetic profile of a bioconjugate. The hydrophilic PEG chain can shield the conjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[3][9] This "stealth" effect can also reduce the immunogenicity of the conjugated molecule.[10][11]

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be optimized to balance the beneficial effects of increased solubility and reduced steric hindrance against potential drawbacks, such as a slight decrease in binding affinity with very long spacers.[1][12]

Table 1: Effect of PEG Spacer Length on Biotin-Avidin/Streptavidin Binding Affinity

| Biotinylated Ligand | Avidin/Streptavidin | PEG Spacer Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kᵈ) (M) | Stoichiometry (Biotin:Avidin) | Reference |

| Biotin | Avidin | 0 | ~10⁻¹⁵ | 4:1 | [12] |

| Biotin-PEG | Avidin | 588 | ~10⁻⁸ | 4:1 | [12] |

| Biotin-PEG | Avidin | 3400 | ~10⁻⁸ | 4:1 | [12] |

| Biotin-PEG | Avidin | 5000 | ~10⁻⁸ | 1:1 | [12] |

Note: While a direct comparison of Kᵈ values across different studies can be challenging due to varying experimental conditions, the general trend indicates a slight decrease in binding affinity (increase in Kᵈ) with increasing PEG length. A significant change in binding stoichiometry is observed with very long PEG chains.[12]

Table 2: Comparative Features of Biotinylation Reagents with Different PEG Spacer Lengths

| Biotinylation Reagent | Spacer Arm Length (Å) | Key Features & Performance Insights |

| NHS-Biotin | 13.5 | No PEG spacer. Serves as a baseline and is prone to steric hindrance with bulky proteins.[13] |

| Biotin-PEG2-NHS | 20.4 | Short PEG spacer offering improved solubility over non-PEGylated reagents.[13] |

| NHS-PEG4-Biotin | 29.0 | A commonly used length that provides a good balance of solubility and spacer length for many applications, and reduces aggregation of labeled antibodies.[13] |

| Biotin-PEG10-NHS ester | ~50 | Increased hydrophilicity and a longer spacer to further minimize steric hindrance.[13] |

| NHS-PEG12-Biotin | 55.9 | Long, hydrophilic spacer arm for enhanced water solubility and significantly reduced steric hindrance.[13] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Biotin-PEG-OH and related reagents. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Protein Biotinylation using Biotin-PEG-NHS Ester

This protocol outlines a general procedure for labeling primary amines (e.g., lysine (B10760008) residues) on a protein with an amine-reactive Biotin-PEG-NHS ester.

Materials:

-

Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.2-8.0).[10]

-

Biotin-PEG-NHS ester (e.g., Biotin-PEG4-NHS).[10]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[8][14]

-

Desalting column or dialysis cassette.[10]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[2]

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[10][14]

-

Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.[14]

-

Biotinylation Reaction: Add a 10-20 fold molar excess of the Biotin-PEG-NHS ester solution to the protein solution.[8] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[14]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][10]

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.

-

Purification: Remove excess, unreacted biotin reagent by dialysis against PBS or by using a desalting column. This step is critical for accurate downstream quantification.[8][10]

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a rapid and simple colorimetric method to estimate the degree of biotinylation.[10]

Materials:

-

HABA/Avidin solution.[5]

-

Biotinylated protein sample (purified).[5]

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

96-well microplate or cuvettes.[15]

-

Microplate reader or spectrophotometer capable of reading absorbance at 500 nm.[15]

Procedure (Microplate Format):

-

Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin mixture according to the manufacturer's instructions.[16]

-

Blank Preparation: Add 180 µL of the HABA/Avidin solution to a well and add 20 µL of PBS. This will serve as the blank.[10]

-

Sample Measurement: In separate wells, add 180 µL of the HABA/Avidin solution. Add 20 µL of the purified biotinylated protein sample to these wells. It is recommended to test several dilutions of the sample.[10][15]

-

Incubation: Mix gently and incubate at room temperature for 5-10 minutes.[10]

-

Absorbance Reading: Measure the absorbance at 500 nm.[16]

-

Calculation: The moles of biotin per mole of protein can be calculated using the change in absorbance and the extinction coefficient of the HABA-avidin complex (34,000 M⁻¹cm⁻¹ at 500 nm).[5]

Protocol 3: Analysis of Binding Kinetics using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.

Materials:

-

SPR instrument and sensor chips (e.g., gold surface).[17]

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Running buffer (e.g., HBS-EP+).

-

Ligand (e.g., streptavidin) for immobilization.

-

Analyte (e.g., Biotin-PEG-OH conjugate) at various concentrations.

-

Regeneration solution (e.g., glycine-HCl, pH 1.5).

Procedure:

-

Ligand Immobilization: Immobilize streptavidin onto the sensor chip surface using standard amine coupling chemistry.[18]

-

Analyte Injection: Inject a series of concentrations of the Biotin-PEG-OH conjugate over the sensor surface at a constant flow rate.[18]

-

Association Phase: Monitor the increase in the SPR signal (measured in Resonance Units, RU) as the analyte binds to the immobilized ligand.[12]

-

Dissociation Phase: Switch to injecting only running buffer and monitor the decrease in the SPR signal as the analyte dissociates.[12]

-

Regeneration: Inject the regeneration solution to remove all bound analyte, preparing the surface for the next cycle.[12]

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᵈ = kₑ/kₐ).[12]

Visualizations: Workflows and Pathways

Protein Biotinylation and Quantification Workflow

Caption: Workflow for protein biotinylation and subsequent quantification using the HABA assay.

Surface Plasmon Resonance (SPR) Experimental Workflow

Caption: Step-by-step experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Biotin Receptor-Mediated Endocytosis Pathway for Targeted Drug Delivery

Caption: Mechanism of targeted drug delivery via biotin receptor-mediated endocytosis.

Conclusion

The PEG spacer is a critical component in the design of Biotin-PEG-OH and other biotinylated reagents, offering significant advantages in terms of solubility, reduced steric hindrance, and improved pharmacokinetics.[1][3] The length of the PEG spacer can be tailored to specific applications to optimize the balance between these benefits and the intrinsic binding affinity of the biotin-avidin/streptavidin interaction.[12] A thorough understanding of the role of the PEG spacer, coupled with robust experimental design and execution, is paramount for the successful development of novel diagnostics, therapeutics, and research tools based on this versatile technology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. CN107163243A - A kind of preparation method of Pegylation biotin derivative - Google Patents [patents.google.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. proteochem.com [proteochem.com]

- 9. Isothermal titration calorimetry [cureffi.org]

- 10. benchchem.com [benchchem.com]

- 11. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. anaspec.com [anaspec.com]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Biotin-PEG-OH vs. Other Biotinylation Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a fundamental technique in life sciences, enabling highly sensitive detection and purification of proteins and other biomolecules.[1] The remarkable affinity between biotin and streptavidin forms the basis for a multitude of applications, from immunoassays to targeted drug delivery.[1][2] The choice of biotinylation reagent is critical and significantly influences the specificity, efficiency, and overall success of an experiment.[1] This guide provides a comprehensive technical overview of Biotin-PEG-OH and compares its performance and applications with other common biotinylation reagents.

Biotin-PEG-OH is a class of biotinylation reagent that incorporates a polyethylene (B3416737) glycol (PEG) spacer arm between the biotin molecule and a terminal hydroxyl group.[3][4] This PEG linker confers several advantageous properties, including increased solubility, reduced steric hindrance, and enhanced biocompatibility, making it a versatile tool for a wide range of biological applications.[][][7]

Core Principles of Biotinylation Chemistry

Biotinylation reagents are broadly categorized based on the functional groups they target on the molecule of interest.[1] The most common targets are primary amines, sulfhydryls, and carboxyl groups.[7]

-

Amine-Reactive Biotinylation: This is the most prevalent method, targeting the abundant primary amines found on lysine (B10760008) residues and the N-terminus of proteins.[1] N-hydroxysuccinimide (NHS) esters are the most common reactive group in this class.[1][8]

-

Sulfhydryl-Reactive Biotinylation: These reagents, such as those containing maleimide (B117702) groups, specifically target free sulfhydryl groups on cysteine residues.[1][7]

-

Carboxyl-Reactive Biotinylation: The biotinylation of carboxyl groups, found at the C-terminus of proteins and on aspartate and glutamate (B1630785) residues, typically requires the use of a crosslinker like EDC to facilitate the reaction.[9]

-

Photoreactive Biotinylation: When specific functional groups are absent, photoreactive reagents containing aryl azide (B81097) groups can be used. These become reactive upon UV light exposure and non-specifically form covalent bonds.[1]

Biotin-PEG-OH: Structure and Advantages

Biotin-PEG-OH is a heterobifunctional reagent featuring a biotin moiety at one end and a hydroxyl (-OH) group at the other, connected by a flexible PEG spacer.[4][10] The hydroxyl group itself is not reactive but can be activated or modified for subsequent conjugation reactions. The key advantages conferred by the PEG linker are:

-

Increased Solubility: PEGylation significantly enhances the water solubility of biotin and the labeled molecule, which is particularly beneficial for hydrophobic proteins or peptides, preventing aggregation.[][]

-

Reduced Steric Hindrance: The long, flexible PEG chain acts as a spacer arm, minimizing steric hindrance and ensuring that the biotin moiety remains accessible for binding to avidin (B1170675) or streptavidin.[7][9]

-

Enhanced Stability and Biocompatibility: The hydrophilic nature of PEG can protect the conjugated biomolecule from non-specific interactions and reduce its immunogenicity, leading to improved stability and longer circulation times in vivo.[][11] This "stealth" effect is crucial for therapeutic applications.[]

-

Versatility: The terminal hydroxyl group can be functionalized to react with various other molecules, making Biotin-PEG-OH a versatile building block in bioconjugation.[3]

Comparison of Biotinylation Reagents

The choice of biotinylation reagent depends on the target molecule, the desired application, and the required properties of the final conjugate. The following tables provide a comparative overview of Biotin-PEG-OH and other commonly used biotinylation reagents.

Table 1: Performance Characteristics of Major Biotinylation Reagent Classes

| Reagent Class | Target Functional Group | Specificity | Labeling Efficiency | Key Advantages | Key Disadvantages |

| Amine-Reactive (e.g., NHS-Biotin, Sulfo-NHS-Biotin) | Primary amines (-NH₂) | High | High | Widely applicable due to the abundance of primary amines on proteins.[1] | Can potentially inactivate proteins if amines are in the active site. NHS-Biotin has poor water solubility.[1] |

| Biotin-PEG-NHS | Primary amines (-NH₂) | High | High | Increased solubility, reduced steric hindrance, and lower immunogenicity compared to standard NHS-Biotin.[][7] | Higher cost compared to non-PEGylated reagents. |

| Sulfhydryl-Reactive (e.g., Maleimide-Biotin) | Sulfhydryls (-SH) | High | High | Site-specific labeling of cysteine residues.[1] | Requires the presence of free sulfhydryl groups, which may not be available or may be involved in disulfide bonds. |

| Carboxyl-Reactive (requires EDC) | Carboxyls (-COOH) | Moderate | Moderate | Allows labeling of acidic residues and the C-terminus.[9] | Requires a two-step reaction with a crosslinker. |

| Photoreactive (e.g., Aryl Azides) | C-H and N-H bonds | Low (Non-specific) | Variable | Useful when other functional groups are absent.[1] | Can lead to non-specific labeling and potential protein damage.[1] |

Table 2: Properties of Specific Biotinylation Reagents

| Reagent | Spacer Arm Length (Å) | Cleavable? | Cell Permeability | Key Features |

| NHS-Biotin | 13.5 | No | Yes | Standard, hydrophobic amine-reactive reagent.[1] |

| Sulfo-NHS-Biotin | 13.5 | No | No | Water-soluble version of NHS-Biotin, ideal for cell surface labeling.[1][9] |

| NHS-LC-Biotin | 22.4 | No | Yes | Longer spacer arm reduces steric hindrance compared to NHS-Biotin. |

| Sulfo-NHS-LC-Biotin | 22.4 | No | No | Water-soluble with a long spacer arm. |

| NHS-SS-Biotin | 24.3 | Yes (Disulfide bond) | Yes | Cleavable with reducing agents, allowing for the release of the biotinylated molecule. |

| Sulfo-NHS-SS-Biotin | 24.3 | Yes (Disulfide bond) | No | Water-soluble and cleavable, useful for cell surface protein isolation.[8] |

| Biotin-PEG4-NHS | ~29.1 | No | Yes | PEG spacer enhances solubility and reduces steric hindrance.[12] |

| Biotin-PEG-OH | Variable | No | Dependent on PEG length | Versatile for further functionalization; provides benefits of PEGylation.[3][4] |

Experimental Workflows and Signaling Pathways

Biotinylation is a key step in many experimental workflows. The following diagrams illustrate some common applications.

Figure 1: Workflow for a sandwich ELISA using a biotinylated detection antibody for signal amplification.

Figure 2: General workflow for Western blotting using a biotinylated primary antibody.

Figure 3: Workflow for a pull-down assay using a biotinylated bait protein to identify interacting partners.

Detailed Experimental Protocols

The following are representative protocols for common biotinylation workflows. Optimization may be required depending on the specific protein and application.

Protocol 1: General Protein Biotinylation using an NHS Ester

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG-NHS (or other NHS-biotin reagent)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[13]

-

Prepare Biotin Reagent: Immediately before use, dissolve the Biotin-PEG-NHS reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.[12] The NHS-ester is moisture-sensitive.[14]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the protein solution.[12][14] Mix gently and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[12]

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[15]

-

Purification: Remove excess, unreacted biotin using a desalting column or by dialyzing against PBS.[15]

-

Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.[15]

Protocol 2: Cell Surface Biotinylation

Materials:

-

Cultured cells

-

Ice-cold PBS

-

Sulfo-NHS-SS-Biotin (or other membrane-impermeable biotin reagent)

-

Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash cultured cells twice with ice-cold PBS.[8]

-

Biotinylation: Incubate the cells with the Sulfo-NHS-SS-Biotin solution (e.g., 1 mg/mL in PBS) for 30 minutes at 4°C with gentle agitation.[8][16]

-

Quenching: Wash the cells three times with ice-cold quenching solution to stop the reaction.[17]

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer.[17]

-

Purification: The biotinylated cell surface proteins can now be purified from the lysate using streptavidin-agarose beads.[17]

Protocol 3: Western Blot Detection of Biotinylated Proteins

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

-

Wash buffer (e.g., TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Blocking: After protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature.[18]

-

Washing: Wash the membrane three times for 5 minutes each with wash buffer.[18]

-

Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in blocking buffer (typically 1:5,000 to 1:15,000) for 1 hour at room temperature.[18][19]

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer.[19]

-

Detection: Develop the blot using a chemiluminescent substrate and expose it to film or a CCD camera.[19]

Applications in Research and Drug Development

The versatility of biotinylation, particularly with advanced reagents like Biotin-PEG-OH, has led to its widespread use in various fields:

-

Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies with PEG linkers enhance signal detection and reduce non-specific binding.[7][20]

-

Protein Purification: Biotin-PEGylated proteins can be efficiently purified using affinity chromatography with immobilized avidin or streptavidin.[7]

-

Drug Delivery: Biotin can be used as a targeting ligand for drug delivery systems, as biotin receptors are overexpressed on the surface of many cancer cells.[] The PEG linker in this context improves the drug's solubility, stability, and circulation time.[][]

-

PROTACs: Biotin-PEG linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[7]

-

Surface Modification: Biotin-PEG-OH can be immobilized on the surface of medical devices or implants to improve biocompatibility and reduce the immune response.[3]

Conclusion

Biotinylation is a powerful and indispensable tool in modern life sciences. While traditional biotinylation reagents like NHS-biotin are effective for many applications, the development of reagents incorporating PEG linkers, such as Biotin-PEG-OH, has provided researchers with enhanced capabilities. The inclusion of a PEG spacer offers significant advantages in terms of solubility, steric hindrance, and biocompatibility. By understanding the underlying chemistry and carefully selecting the appropriate reagent and protocol, scientists and drug development professionals can significantly improve the performance and reliability of their experiments, paving the way for new discoveries and therapeutic innovations.

References

- 1. benchchem.com [benchchem.com]

- 2. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotin-PEG-OH | AxisPharm [axispharm.com]

- 4. Bio-PEG-OH - CD Bioparticles [cd-bioparticles.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]

- 10. BIO-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 11. PEGylation - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. benchchem.com [benchchem.com]

- 16. Cell surface biotinylation [protocols.io]

- 17. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. fortislife.com [fortislife.com]

- 20. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in Biotin-PEG-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of the terminal hydroxyl group on Biotin-Polyethylene Glycol (Biotin-PEG-OH). It details the necessary activation chemistries, quantitative reaction parameters, and step-by-step experimental protocols for its successful use in bioconjugation, drug delivery, and other advanced scientific applications.

Introduction: Understanding Biotin-PEG-OH

Biotin-PEG-OH is a heterobifunctional linker composed of three key components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary hydroxyl (-OH) group.[1] The biotin group provides high-affinity binding to avidin (B1170675) and streptavidin, a cornerstone of many detection and purification systems in biotechnology.[2][3] The PEG spacer is a hydrophilic and biocompatible polymer that enhances solubility, reduces steric hindrance, and can improve the in vivo circulation time of conjugated molecules by minimizing opsonization—a "stealth" effect crucial in drug delivery.[4][5]

The utility of this molecule hinges on the chemical modification of its terminal hydroxyl group. This guide focuses specifically on the chemistry required to transform this relatively inert group into a reactive site for stable covalent conjugation to a wide array of target molecules.

Core Concept: The Reactivity of the Terminal Hydroxyl Group

The primary hydroxyl group at the terminus of the PEG chain is a poor leaving group and is not intrinsically reactive towards common functional groups like amines on biomolecules under physiological conditions.[6] Direct conjugation attempts often result in low or no yield.[6] Therefore, to achieve efficient and stable covalent linkages, the hydroxyl group must first be chemically "activated"—converted into a more reactive functional group or one that is susceptible to nucleophilic substitution.[6][7] The choice of activation chemistry dictates the subsequent conjugation strategy and the type of bond formed.

Activation Chemistries and Subsequent Reactions

Several robust methods exist to activate the terminal hydroxyl group of Biotin-PEG-OH. The most common strategies involve converting the alcohol into a carboxylic acid, a tosylate, or an aldehyde.

Carboxylation followed by Amine-Reactive Ester Formation

This is arguably the most prevalent two-step activation strategy for conjugating Biotin-PEG-OH to proteins, antibodies, and other amine-containing molecules.

-

Step 1: Carboxylation: The terminal hydroxyl group is first converted to a carboxylic acid. A common method is reacting the Biotin-PEG-OH with succinic anhydride (B1165640), which opens its ring to form a stable ester linkage, presenting a terminal carboxyl group.[8]

-

Step 2: NHS Ester Formation: The newly formed carboxylic acid is then activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide (B86325) coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS).[8][9] The resulting Biotin-PEG-NHS ester is a stable intermediate that reacts efficiently with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) at physiological to slightly basic pH (7.0-9.0) to form a stable amide bond.[9][10]

Tosylation for Nucleophilic Substitution

Tosylation converts the hydroxyl group into a p-toluenesulfonate, or "tosylate" (-OTs). This is achieved by reacting the Biotin-PEG-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine.[6] The tosyl group is an excellent leaving group, rendering the terminal carbon of the PEG chain highly susceptible to nucleophilic attack by amines or thiols, forming stable amine or thioether linkages, respectively.[6]

Oxidation to an Aldehyde for Reductive Amination

Mild oxidation of the primary alcohol using reagents like Jones reagent or TEMPO/NaOCl yields a PEG-aldehyde (-CHO).[6][9] This aldehyde can then be conjugated to molecules containing primary amines via reductive amination. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced by a mild agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage.

Diagram of Hydroxyl Group Activation Pathways

Caption: Chemical pathways for activating the Biotin-PEG-OH hydroxyl group.

Quantitative Data Summary

The efficiency of conjugation is highly dependent on the reaction conditions and molar ratios of the reagents. The following tables summarize typical parameters derived from established protocols and literature.

Table 1: Reagent Molar Ratios for Activation and Conjugation

| Reaction Stage | Target Molecule | Reagent(s) | Typical Molar Excess (Reagent:Target) | Reference |

|---|---|---|---|---|

| Activation | ||||

| Carboxylation | Biotin-PEG-OH | Succinic Anhydride | 1.5 : 1 | [8] |

| NHS Ester Formation | Biotin-PEG-COOH | EDC, NHS | 1.2 : 1 (for each) | [8] |

| Tosylation | Biotin-PEG-OH | TsCl, Base | 1.5 : 1 (TsCl), 2 : 1 (Base) | [6] |

| Conjugation |

| NHS Ester to Protein | Protein (e.g., IgG) | Biotin-PEG-NHS | 8 - 20 : 1 |[6][8] |

Table 2: Typical Yields and Efficiencies for Key Reactions

| Reaction Step | Description | Typical Yield / Efficiency | Reference |

|---|---|---|---|

| Oxidation | Conversion of PEG-alcohol to PEG-carboxylic acid | >90% | [9] |

| NHS Ester Activation | Conversion of PEG-carboxylic acid to PEG-NHS ester | ~45-70% | [9] |

| Conjugation Outcome | Moles of biotin per antibody (IgG) using a 20-fold molar excess of NHS ester | 4 - 6 | [9] |

| Biotin Quantification | HABA assay linear range for determining biotin incorporation | 20 - 160 µM biotin |[9] |

Experimental Protocols

The following are detailed methodologies for the most common activation and conjugation procedures.

Protocol 1: Activation of Biotin-PEG-OH via Carboxylation and NHS Ester Formation[8][9]

This two-part protocol first converts the terminal -OH to a -COOH group and then activates it to an amine-reactive NHS ester.

Part A: Carboxylation with Succinic Anhydride

-

Preparation: Dissolve Biotin-PEG-OH in anhydrous Dichloromethane (DCM).

-

Reaction: Add 1.5 molar equivalents of succinic anhydride to the solution.

-

Incubation: Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Biotin-PEG-succinate product.

Part B: NHS Ester Formation

-

Preparation: Dissolve the crude Biotin-PEG-succinate from Part A in anhydrous DCM or DMF.

-

Reagent Addition: Add 1.2 molar equivalents of N-hydroxysuccinimide (NHS) and 1.2 molar equivalents of EDC.

-

Incubation: Stir the reaction mixture at room temperature for 12-18 hours in a desiccated environment (e.g., under nitrogen or with a drying tube).

-

Purification: Filter the mixture to remove urea (B33335) byproducts. The resulting Biotin-PEG-NHS ester solution can be used immediately for conjugation or purified further.

Protocol 2: Conjugation of Biotin-PEG-NHS to a Target Protein[8][11]

-

Buffer Exchange: Dialyze the target protein (e.g., antibody) against an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0 to remove any interfering buffers like Tris. Adjust the protein concentration to 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in an anhydrous solvent like DMSO or DMF to a concentration of 10-20 mg/mL.

-

Conjugation: Add the desired molar excess (e.g., 20-fold) of the dissolved Biotin-PEG-NHS ester to the protein solution while gently stirring or vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.

-

Quenching: Terminate the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.

-

Purification: Remove excess, unreacted biotin reagent and byproducts using a desalting column (size-exclusion chromatography) or through dialysis against PBS.

Protocol 3: Quantification of Biotinylation with the HABA Assay[9][11]

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

-

Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS) according to the manufacturer's instructions.

-

Measure Baseline: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀ Baseline).

-

Add Sample: Add a known volume of the biotinylated protein sample to the cuvette and mix well.

-

Measure Final Absorbance: Once the reading has stabilized, measure the absorbance at 500 nm again (A₅₀₀ Final).

-

Calculation: The drop in absorbance is proportional to the amount of biotin in the sample, which displaces HABA from the avidin. The concentration of biotin can be calculated using the molar extinction coefficient of the HABA/avidin complex.

Diagram of a General Bioconjugation Workflow

Caption: A typical experimental workflow for biotinylating a primary amine.

Application in Studying Protein-Protein Interactions

A primary application for Biotin-PEG-OH conjugates is in the study of protein-protein interactions within signaling pathways. A protein of interest ("bait") can be biotinylated using the methods described. This biotinylated bait is then introduced into a cell lysate containing its potential binding partners ("prey").[11]

The entire complex can be isolated from the lysate using streptavidin-coated beads. After washing away non-specific binders, the prey proteins can be eluted and identified using techniques like Western blotting or mass spectrometry. This "pull-down" assay allows researchers to validate and discover molecular interactions that are critical to cellular signaling. The PEG spacer is particularly advantageous in this context, as it minimizes steric hindrance, allowing the biotinylated bait protein to interact more freely with its binding partners.[8]

Diagram of a Pull-Down Assay to Study Signaling

Caption: Using a Biotin-PEG conjugate to probe protein-protein interactions.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. Biotinylation - Wikipedia [en.wikipedia.org]

- 3. Biotinylation: Definition, Applications, Industry Uses [excedr.com]

- 4. benchchem.com [benchchem.com]

- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 11. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Biotin-PEG-OH storage and stability considerations.

An In-depth Technical Guide to the Storage and Stability of Biotin-PEG-OH

For researchers, scientists, and drug development professionals, understanding the proper storage and stability of reagents like Biotin-PEG-OH is critical for ensuring experimental reproducibility and the success of conjugation chemistries. Biotin-PEG-OH is a heterobifunctional linker that combines a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal hydroxyl group for further chemical modification.[1][2] Its utility spans a wide range of applications, including medical research, targeted drug delivery, nanotechnology, and cell culture.[3][4][] This guide provides a comprehensive overview of the key considerations for storing and handling Biotin-PEG-OH to maintain its integrity and reactivity.

Recommended Storage Conditions

Adherence to proper storage conditions is the most effective way to maximize the shelf life of Biotin-PEG-OH. The optimal conditions vary depending on whether the reagent is in solid form or in solution.

Table 1: Recommended Storage Conditions for Biotin-PEG-OH